molecular formula C8H17ClN2O B169630 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride CAS No. 173337-02-5

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride

Cat. No. B169630
CAS RN: 173337-02-5
M. Wt: 192.68 g/mol
InChI Key: VLEJUJAYKJRPHY-UHFFFAOYSA-N
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Description

“1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride” is a synthetic compound with the molecular formula C8H17ClN2O . It has a molecular weight of 192.68 g/mol . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .


Molecular Structure Analysis

The InChI code for “1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride” is 1S/C8H16N2O.ClH/c1-7(11)10-4-2-8(6-9)3-5-10;/h8H,2-6,9H2,1H3;1H . The canonical SMILES structure is CC(=O)N1CCC(CC1)CN.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride” include a molecular weight of 192.68 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 192.1029409 g/mol . The topological polar surface area is 46.3 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Synthesis and Antibacterial Activity

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride and its derivatives have been explored for their synthesis methodologies and potential antibacterial activities. Microwave-assisted synthesis techniques have facilitated the production of these compounds, demonstrating their effectiveness in generating high yields under controlled conditions. These compounds have undergone various chemical reactions, including condensation with aryl aldehydes and cyclization processes, to form structurally diverse molecules. The antibacterial activity of these synthesized compounds has been a significant focus, revealing their potential in contributing to the development of new antibacterial agents. The structure-activity relationship (SAR) studies provide insights into how structural variations in these molecules influence their biological activities, opening avenues for the design of more potent antibacterial compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Cytotoxic and Docking Studies

The compound has been synthesized using a click chemistry approach, starting from 2-azido-1-(4-(6-fluorobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone. It underwent extensive characterization, including spectroscopic analyses and thermal stability assessments. The molecular structure was confirmed through X-ray diffraction studies. Furthermore, cytotoxicity evaluations and docking studies have been conducted, offering valuable insights into the compound's interactions with biological targets, such as human serum albumin. These studies contribute to understanding the pharmacokinetic properties of the compound, potentially leading to its application in therapeutic contexts (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Antitumor Activities

Piperidine-based tertiary amino alcohols and their dihydrochlorides, including derivatives of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride, have been synthesized and evaluated for their antitumor activities. These compounds underwent aminomethylation reactions followed by the formation of tertiary amino alcohols, which were then converted into dihydrochlorides. The impact of these synthesized compounds on tumor DNA methylation processes has been investigated, offering insights into their potential therapeutic applications in cancer treatment (Hakobyan, Hovasyan, Nersesyan, Agaronyan, Danielyan, Panosyan, Gevorgyan, & Oganesyan, 2020).

Safety and Hazards

“1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-2-8(6-9)3-5-10;/h8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEJUJAYKJRPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Aminomethyl)piperidin-1-yl)ethanone hydrochloride

CAS RN

173337-02-5
Record name Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173337-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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